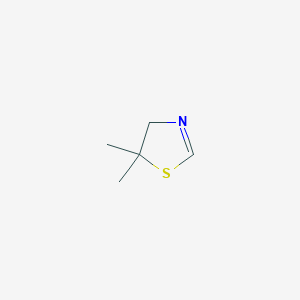
5,5-Dimethyl-4,5-dihydro-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethyl-4,5-dihydro-1,3-thiazole is a heterocyclic organic compound that features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is a derivative of thiazole, which is known for its presence in various natural products and its wide range of biological activities .
準備方法
Synthetic Routes and Reaction Conditions
5,5-Dimethyl-4,5-dihydro-1,3-thiazole can be synthesized through several methods. One common method involves the reaction of methyl-α-bromoethyl ketone with thioamides . Another method includes the oxidation of 2-mercaptothiazoles with hydrogen peroxide in an aqueous solution .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the compound. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
5,5-Dimethyl-4,5-dihydro-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon and nitrogen atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution is commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiol Derivatives: Formed through reduction reactions.
Substituted Thiazoles: Formed through substitution reactions.
科学的研究の応用
5,5-Dimethyl-4,5-dihydro-1,3-thiazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5,5-Dimethyl-4,5-dihydro-1,3-thiazole involves its interaction with various molecular targets and pathways. The compound’s sulfur and nitrogen atoms can form coordination complexes with metal ions, influencing enzymatic activities and cellular processes. Additionally, its aromaticity allows it to participate in π-π interactions with biological molecules .
類似化合物との比較
Similar Compounds
Thiazole: The parent compound with a similar structure but without the dimethyl and dihydro modifications.
Thiazolidine: An analogue with no double bonds.
Oxazoline: An analogue with oxygen in place of sulfur.
Uniqueness
5,5-Dimethyl-4,5-dihydro-1,3-thiazole is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the dimethyl groups and the dihydro configuration enhances its stability and reactivity compared to its analogues .
特性
CAS番号 |
88283-57-2 |
|---|---|
分子式 |
C5H9NS |
分子量 |
115.20 g/mol |
IUPAC名 |
5,5-dimethyl-4H-1,3-thiazole |
InChI |
InChI=1S/C5H9NS/c1-5(2)3-6-4-7-5/h4H,3H2,1-2H3 |
InChIキー |
CGWAQZQRRWLHGO-UHFFFAOYSA-N |
正規SMILES |
CC1(CN=CS1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















